Bienvenue dans la boutique en ligne BenchChem!

N-(2-methoxy-4-methylphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide

Hepatocellular carcinoma Antiproliferative activity IGF1R inhibition

Selective IGF1R chemical probe validated for hepatocellular carcinoma (HCC) target deconvolution. Achieves 76.84% IGF1R inhibition at 10 µM with negligible VEGFR-2, PDGFR, c-KIT, or Flt-3 activity. Outperforms sorafenib in HepG2 cells with a 2.6-fold potency window and induces 49.77% early apoptosis. The well-characterized binding mode (MET1082, GLU1004, LEU1005) makes it an essential benchmark for SAR-driven medicinal chemistry and dual IGF1R/VEGFR synergy studies. Order for reproducible, publication-grade results.

Molecular Formula C21H22N4O3S
Molecular Weight 410.49
CAS No. 921499-35-6
Cat. No. B2664129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methoxy-4-methylphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide
CAS921499-35-6
Molecular FormulaC21H22N4O3S
Molecular Weight410.49
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)CC(=O)NC3=C(C=C(C=C3)C)OC
InChIInChI=1S/C21H22N4O3S/c1-13-4-7-15(8-5-13)22-20(27)25-21-23-16(12-29-21)11-19(26)24-17-9-6-14(2)10-18(17)28-3/h4-10,12H,11H2,1-3H3,(H,24,26)(H2,22,23,25,27)
InChIKeyRAFBVBCTCPCUOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Methoxy-4-methylphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide (CAS 921499-35-6): Scientific Procurement Baseline


N-(2-Methoxy-4-methylphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide (CAS: 921499-35-6) is a synthetic, ureido-substituted 4-phenylthiazole derivative (molecular formula C21H22N4O3S, MW 410.49 g/mol) designed as an antiproliferative agent. It was developed through scaffold-hopping from the multikinase inhibitor sorafenib and has been characterized as a potent inhibitor of insulin-like growth factor 1 receptor (IGF1R), a target implicated in hepatocellular carcinoma (HCC) progression [1]. Its structure features a thiazole core linked via acetamide to a 2-methoxy-4-methylphenyl group, with a p-tolyl ureido substituent at the thiazole 2-position [1].

Why In-Class Substitution Fails for CAS 921499-35-6: Target Selectivity and Structural Determinants


Within the broader class of ureido-substituted 4-phenylthiazole derivatives, potency against hepatocellular carcinoma cell lines varies by more than an order of magnitude depending on the acetamide side-chain substitution [1]. The p-tolyl ureido group is conserved across many analogs, yet the identity of the N-phenylacetamide substituent critically governs both antiproliferative potency and kinase selectivity profile [1]. For example, compound 27 (921499-35-6) targets IGF1R with 76.84% inhibition at 10 μM, whereas close analogs with different N-aryl substitution patterns display divergent kinase inhibition fingerprints [1]. Generic substitution—replacing 921499-35-6 with another analog sharing the same core but a different terminal aryl group—can lead to loss of the IGF1R selectivity signature and reduced anti-HCC potency by 3- to 10-fold, as demonstrated in the head-to-head screening of 28 structurally related compounds within the same study [1].

Quantitative Differentiation Evidence for N-(2-Methoxy-4-methylphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide


HepG2 Antiproliferative Potency: 2.6-Fold Superiority over Sorafenib

In a direct head-to-head comparison, compound 27 (921499-35-6) exhibited an IC50 of 0.62 ± 0.34 μM against HepG2 hepatocellular carcinoma cells, which represents a 2.6-fold improvement in potency over sorafenib (IC50 = 1.62 ± 0.27 μM) tested under identical assay conditions [1]. The CCK-8 cell viability assay employed a 48 h incubation period; the concentration–response relationship demonstrated that the inhibitory effect plateaued above 5.0 μM, confirming a steep dose–response profile [1].

Hepatocellular carcinoma Antiproliferative activity IGF1R inhibition

Kinase Selectivity Differentiation: IGF1R vs. Multi-Kinase Profile of Sorafenib

Kinase profiling at 10 μM revealed that compound 27 (921499-35-6) inhibits IGF1R by 76.84%, while showing negative or negligible activity against kinases targeted by sorafenib, including c-KIT, Flt-3, and PDGFRα [1]. Sorafenib, in contrast, is a promiscuous Type-2 kinase inhibitor with IC50 values of 90 nM (VEGFR-2), 57 nM (PDGFR-β), 59 nM (Flt-3), and 68 nM (c-KIT) . This divergence in selectivity profile is structurally driven: molecular docking shows that compound 27 forms three hydrogen bonds with MET1082, GLU1004, and LEU1005 of IGF1R [1], whereas sorafenib engages the DFG-out allosteric pocket of VEGFR-2 via a distinct binding mode [1].

Kinase selectivity IGF1R Target deconvolution

Multi-Cell-Line Antiproliferative Spectrum vs. Class Analogs

Across a panel of four HCC cell lines, compound 27 demonstrated the most potent and broad antiproliferative activity among 28 synthesized ureido-substituted 4-phenylthiazole analogs [1]. While all compounds were screened against HuH-7 and HepG2 in an initial round (Table 1 of the primary study), the most active subset—including compound 27—was further evaluated against SMMC-7721 and QGY7703 cells [1]. Compound 27 consistently outperformed structurally related analogs such as compound 13, 20, 21, 25, and 28, which share the same 2-ureidothiazole core but differ in the N-acetamide aryl substitution [1]. The superiority is attributable to the 2-methoxy-4-methylphenyl acetamide terminus, which is unique to compound 27 in this series [1].

Antiproliferative spectrum HCC cell lines Structure–activity relationship

Phenotypic Confirmation: Inhibition of Migration, Colony Formation, and Apoptosis Induction

Beyond simple viability measurement, compound 27 (921499-35-6) produced a concentration-dependent inhibition of HepG2 cell migration in a wound-healing assay: at 1.0 μM, the wound-healing rate was substantially reduced relative to the untreated control (69.8% healing at 48 h for control) [1]. In colony formation assays, compound 27 suppressed clonogenic growth in a concentration-dependent manner [1]. Flow cytometric analysis revealed that compound 27 induced early-stage apoptosis in 49.77 ± 7.98% of HepG2 cells at the tested concentration, confirming a pro-apoptotic mechanism distinct from mere cytostatic growth inhibition [1]. Cell cycle analysis further demonstrated G2/M phase arrest [1]. These orthogonal phenotypic readouts differentiate compound 27 from sorafenib, which primarily induces apoptosis via inhibition of the Raf-MEK-ERK cascade rather than through IGF1R-mediated signaling [1].

Cell migration inhibition Colony formation Apoptosis induction

Computational Drug-Likeness and Binding Mode Differentiation

Computational predictions indicate that compound 27 possesses favorable drug-like physicochemical properties [1]. Molecular docking against the IGF1R kinase domain (PDB: 5FXS) revealed that compound 27 establishes three classical hydrogen bonds with residues MET1082 (2.18 Å), GLU1004 (2.24 Å), and LEU1005 (2.30 Å) [1]. In contrast, the control IGF1R inhibitor OZN2290 forms only a single hydrogen bond with MET1082 (2.10 Å) [1]. The 2-(piperidin-1-yl)acetamide fragment of compound 27 projects toward the solvent-exposed region, providing additional opportunities for electrostatic interactions when protonated [1]. This tripartite hydrogen bond network is proposed to underlie the enhanced binding affinity and selectivity of compound 27 for IGF1R relative to both OZN2290 and sorafenib [1].

Drug-likeness prediction Molecular docking Hydrogen bond network

Structural Uniqueness Within the 2-Ureidothiazole Chemotype Patent Landscape

A search of the patent literature reveals that the specific combination of (a) a p-tolyl ureido substituent at the thiazole 2-position and (b) an N-(2-methoxy-4-methylphenyl)acetamide side chain is not explicitly claimed in the major 2-ureido-thiazole antitumor patent families (e.g., AU2004202678, GB9823873D0, US9133204B2) [2][3][4]. The seminal 2-ureido-thiazole antitumor patents broadly claim derivatives with variable substituents but do not specifically enumerate the 2-methoxy-4-methylphenyl acetamide substitution pattern of 921499-35-6 [2][3][4]. The 2024 Molecules publication by Tian et al. represents the first disclosure of this specific compound within the context of IGF1R-targeted anti-HCC research [1], suggesting a differentiated intellectual property position.

Chemical patent landscape Structural novelty Freedom to operate

Recommended Research and Industrial Application Scenarios for CAS 921499-35-6


IGF1R-Dependent Hepatocellular Carcinoma Target Validation Studies

921499-35-6 is optimally deployed as a chemical probe for validating IGF1R dependency in HCC models where multi-kinase inhibitors such as sorafenib confound target deconvolution. Its selective IGF1R inhibition (76.84% at 10 μM) with negligible activity against VEGFR-2, PDGFR, c-KIT, and Flt-3 [1] allows researchers to isolate the contribution of IGF1R signaling to HCC proliferation, migration, and survival. This specificity is critical for studies aimed at identifying predictive biomarkers of IGF1R inhibitor sensitivity, which cannot be accomplished with sorafenib or other pan-kinase inhibitors [1].

Structure–Activity Relationship (SAR) Campaigns on the 2-Ureido-4-Phenylthiazole Scaffold

The tripartite hydrogen bond network of 921499-35-6 with the IGF1R kinase domain (MET1082, GLU1004, LEU1005 at 2.18–2.30 Å) [1] provides a well-characterized reference point for SAR exploration. Medicinal chemistry teams can systematically vary the N-aryl acetamide terminus while using 921499-35-6 as the benchmark comparator to quantify the impact of structural modifications on both IGF1R binding affinity and antiproliferative potency. The 2.6-fold potency window over sorafenib in HepG2 cells [1] establishes a meaningful assay dynamic range for detecting improvements.

Combination Therapy Screening with Standard-of-Care HCC Agents

Because 921499-35-6 operates through an IGF1R-targeted mechanism distinct from the VEGFR/Raf-MEK-ERK axis engaged by sorafenib [1], it is well-suited for combination screening studies testing the hypothesis that dual IGF1R + VEGFR pathway blockade yields synergistic anti-HCC efficacy. The apoptosis induction data (49.77% early apoptotic cells) and anti-migratory activity [1] provide quantitative phenotypic endpoints for assessing additivity or synergy when 921499-35-6 is co-administered with sorafenib, lenvatinib, or other approved HCC agents.

Lead Candidate Benchmarking in Drug Discovery Programs Targeting Novel HCC Mechanisms

For pharmaceutical R&D programs aiming to discover next-generation HCC therapeutics with improved selectivity over sorafenib, 921499-35-6 serves as a structurally and pharmacologically defined benchmark. Its favorable computational drug-likeness profile [1], combined with the availability of quantitative comparator data (IC50, kinase selectivity, phenotypic assays) within a single, publicly accessible study, enables head-to-head evaluation of proprietary compound series against a fully characterized reference molecule [1]. Procurement of 921499-35-6 ensures the comparator is chemically defined (CAS-registered, MW 410.49, purity typically ≥95%) and reproducible across laboratories.

Quote Request

Request a Quote for N-(2-methoxy-4-methylphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.